1-((4-Bromophenyl)thio)-3-methoxypropan-2-one

Description

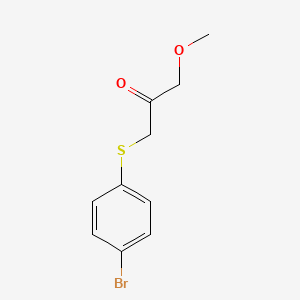

1-((4-Bromophenyl)thio)-3-methoxypropan-2-one (CAS: 162102-65-0) is a brominated aromatic thioether containing a methoxy group and a ketone moiety. Its molecular formula is C₁₀H₁₁BrO₂S, with a molar mass of 283.16 g/mol. The compound features a para-bromophenylthio group (-S-C₆H₄-Br) attached to a propan-2-one backbone substituted with a methoxy group at the 3-position. Notably, it is listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial viability .

Properties

Molecular Formula |

C10H11BrO2S |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)sulfanyl-3-methoxypropan-2-one |

InChI |

InChI=1S/C10H11BrO2S/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5H,6-7H2,1H3 |

InChI Key |

HHBAYHFJEXSRPB-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)CSC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 4-bromothiophenol with 3-methoxypropan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The search results provide limited information about the applications of the chemical compound "1-((4-Bromophenyl)thio)-3-methoxypropan-2-one," also known as 2-Propanone, 1-[(4-bromophenyl)thio]-3-methoxy-. The available data primarily focuses on its chemical properties, synthesis, and potential use as an intermediate in the production of other compounds .

Chemical Properties and Synthesis

- Basic Information The compound has a molecular formula of C10H11BrO2S and a molecular weight of 275.16 .

- Synonyms It is also known as 2-Propanone, 1-[(4-bromophenyl)thio]-3-methoxy- and this compound .

- ** precursor** This chemical can be used as a raw material in the preparation of other chemical products .

Potential Research Applications

While specific applications for "this compound" are not detailed in the search results, related research on similar compounds suggests potential uses:

- Telomerase Inhibition A related compound, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, has demonstrated high inhibitory activity against telomerase, an enzyme associated with tumor cell proliferation . This suggests that bromophenyl derivatives may have potential applications in cancer research .

- MAGL Inhibition Studies on aryl sulfoxides have identified compounds with bromophenyl groups that act as potent inhibitors of monoacylglycerol lipase (MAGL) . MAGL inhibitors have potential therapeutic applications in treating neuropathic pain and inflammation .

- Lactate imaging Chemical exchange saturation transfer (CEST) MRI method can be used for non-invasive imaging of lactate in cancer and metabolic disorders .

- Antibacterial Materials Antibacterial materials with responsive antibacterial activity and anti-biofilm formation have been developed for the medical industry .

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)thio)-3-methoxypropan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thioether and Halogen Substituents

1-((4-Bromophenyl)thio)-2-methylpropan-2-ol

- Structure : Differs by replacing the ketone (propan-2-one) with a hydroxyl and methyl group.

- NMR Data : ¹H NMR shows two doublets and two methyl groups, while ¹³C NMR confirms a tertiary alcohol carbon (~70 ppm) vs. a ketone carbonyl (~200 ppm) in the target compound.

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804137-24-3)

- Structure : Contains a bromomethyl and trifluoromethylthio group instead of the para-bromophenylthio and methoxy groups.

- Properties : Higher molar mass (327.16 g/mol ) and predicted density (1.54 g/cm³ ) due to bromine and trifluoromethyl groups. The electron-withdrawing trifluoromethylthio group increases lipophilicity and may enhance metabolic stability compared to the methoxy group in the target compound .

Halogen-Substituted Derivatives

1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol

- Key Difference : Chlorine replaces bromine in the para position.

- Chlorine analogs may exhibit reduced bioactivity but better solubility .

1,2-Bis(4-bromophenyl)disulfane

Methoxy-Containing Compounds

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Structure : A chalcone derivative with methoxy and hydroxyl groups.

- Reactivity : The α,β-unsaturated ketone enables conjugate addition reactions, unlike the saturated ketone in the target compound. The methoxy group’s electron-donating nature alters electronic distribution, affecting UV absorption and redox behavior .

Thioether vs. Sulfonyl Derivatives

(4-Bromophenyl)sulfonyl (Bs)

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s discontinued status may relate to difficulties in introducing both methoxy and thioether groups without side reactions, as seen in the multi-step syntheses of similar brominated thioethers .

- Biological Activity : Bromophenylthio groups are associated with antimicrobial and anticancer activities in heterocyclic compounds (e.g., benzoxazoles and thiazoles). The target compound’s methoxy group could modulate these effects by altering electron density and binding interactions .

- Physical Properties : Bromine’s polarizability and the ketone’s dipole moment likely contribute to higher melting points and lower solubility in apolar solvents compared to chlorine analogs .

Biological Activity

1-((4-Bromophenyl)thio)-3-methoxypropan-2-one is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the reaction of 4-bromophenyl thioacetate with 3-methoxypropan-2-one. Characterization techniques such as NMR spectroscopy confirm the structure, highlighting the presence of functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. In vitro studies have shown that derivatives can inhibit cell proliferation and induce apoptosis .

- Anti-inflammatory Properties : Compounds with a thioether linkage have been reported to reduce inflammation markers in cellular models. For instance, they can inhibit nitric oxide production in LPS-stimulated macrophages, showcasing potential as anti-inflammatory agents .

- Antimicrobial Effects : Some studies suggest that this compound exhibits antibacterial activity against pathogenic bacteria, potentially making it useful in treating infections .

Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives related to this compound on human cancer cell lines. The results indicated that certain structural modifications enhanced potency against MCF-7 cells compared to standard chemotherapeutics like cisplatin. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 15 | Apoptosis induction |

| 2 | Bel-7402 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly inhibited the production of inflammatory mediators such as nitric oxide and prostaglandin E2 in RAW 264.7 cells. The compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a robust anti-inflammatory mechanism mediated through the NF-kB signaling pathway .

Antimicrobial Effects

The antimicrobial efficacy was assessed against a panel of bacteria, with notable results against Gram-positive and Gram-negative strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

- Cytotoxicity Study : A derivative was tested against multiple cancer cell lines, showing promising results with an IC50 value significantly lower than conventional treatments.

- Inflammation Model : In a zebrafish model, treatment with the compound reduced inflammation markers significantly compared to untreated controls, indicating potential for development as an anti-inflammatory drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.